molecular formula C23H16N2O4S B2403027 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877636-82-3

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2403027
CAS No.: 877636-82-3
M. Wt: 416.45
InChI Key: KDWWUDFITPYSKR-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a biphenyl carboxylate group

Scientific Research Applications

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s worth noting that similar compounds have been found to act as functional antagonists of the apelin (APJ) receptor . This receptor plays a critical role in cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate is unique due to its specific structural features that combine a pyran ring with a pyrimidine moiety and a biphenyl carboxylate group.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-20-13-19(15-30-23-24-11-4-12-25-23)28-14-21(20)29-22(27)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWWUDFITPYSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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